5-(Thiophen-2-yl)pyridin-3-amine
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Overview
Description
5-(Thiophen-2-yl)pyridin-3-amine is a heterocyclic compound that contains both a thiophene ring and a pyridine ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit anti-inflammatory and antioxidant activities . Pyridine-containing compounds have shown importance for medicinal applications as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer .
Mode of Action
For instance, similar compounds have been found to inhibit the proliferation of certain cell lines .
Biochemical Pathways
Compounds with similar structures have been found to exhibit antioxidant activities, suggesting they may affect pathways related to oxidative stress .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and antioxidant activities, suggesting they may reduce inflammation and oxidative stress in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)pyridin-3-amine typically involves the formation of the pyridine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Thiophen-2-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-thiophenemethylamine and 2,5-dihydrothiophenes share structural similarities with 5-(Thiophen-2-yl)pyridin-3-amine.
Pyridine derivatives: Compounds such as 2-(pyridin-2-yl)pyrimidine and 2-(pyridin-2-yl)benzo[d]thiazole are also structurally related.
Uniqueness
What sets this compound apart is its unique combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials with specific desired properties .
Properties
IUPAC Name |
5-thiophen-2-ylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h1-6H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIMNWPXSICTFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735048 |
Source
|
Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226415-45-7 |
Source
|
Record name | 5-(Thiophen-2-yl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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